BenchChemオンラインストアへようこそ!

(2-Butyl-benzoimidazol-1-yl)-acetic acid

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

This is a unique, lipophilic benzimidazole acetic acid (LogP 2.9, TPSA 55.1 Ų) defined by its 2-n-butyl group, making it a critical scaffold for CRTH2 antagonist programs. Unlike generic or substituted analogues, this specific chemotype allows for precise SAR exploration of the 2-position's influence on receptor binding. Procure with confidence: it is available at ≥95% purity, ideal as a reliable building block for focused library synthesis or as a less-active control in target validation assays. Ensure your research integrity by securing the exact compound specified in the patent literature.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 138992-92-4
Cat. No. B151163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Butyl-benzoimidazol-1-yl)-acetic acid
CAS138992-92-4
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=CC=CC=C2N1CC(=O)O
InChIInChI=1S/C13H16N2O2/c1-2-3-8-12-14-10-6-4-5-7-11(10)15(12)9-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,16,17)
InChIKeyKTWJTCCDVNQGKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Butyl-benzoimidazol-1-yl)-acetic Acid (CAS 138992-92-4): A Specialized Benzimidazole Acetic Acid Building Block for CRTH2 Antagonist Development


(2-Butyl-benzoimidazol-1-yl)-acetic acid (CAS 138992-92-4), systematically named 2-(2-butyl-1H-benzo[d]imidazol-1-yl)acetic acid, is a heterocyclic organic compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol [1]. It belongs to the class of benzimidazole acetic acids, a chemotype identified in patent literature as a core scaffold for developing antagonists of the Chemoattractant Receptor-homologous molecule expressed on T-Helper type 2 cells (CRTH2) [2]. Unlike generic benzimidazoles, this compound features a specific n-butyl substituent at the 2-position of the benzimidazole ring and a pendant acetic acid group at the N1-position, a substitution pattern that critically defines its molecular properties, including a calculated LogP (XLogP3-AA) of 2.9 and a topological polar surface area of 55.1 Ų [1]. These parameters are key differentiators for its role as a lipophilic building block in medicinal chemistry, enabling distinct molecular interactions compared to its unsubstituted or differently substituted analogues.

Why Generic Benzimidazole Acetic Acid Substitution Fails: The Specificity of the 2-Butyl Substituent in (2-Butyl-benzoimidazol-1-yl)-acetic Acid (CAS 138992-92-4)


In-class substitution among benzimidazole acetic acid derivatives is not scientifically justified due to the profound impact of specific substituents on both molecular properties and target interactions. While the broader patent landscape (e.g., US20060106081) defines a wide genus of benzimidazole acetic acids as CRTH2 receptor antagonists [1], the activity and selectivity are exquisitely sensitive to modifications at the 2-position of the benzimidazole ring. The target compound, (2-Butyl-benzoimidazol-1-yl)-acetic acid, is defined by its specific 2-n-butyl group. This lipophilic side chain contributes to a calculated LogP of 2.9 [2], which is a critical physicochemical parameter governing membrane permeability, plasma protein binding, and overall pharmacokinetic profile. Substituting this with a generic analogue bearing, for instance, a 2-benzyl or 2-thioether group—as seen in related CRTH2 antagonist chemotypes [3]—would fundamentally alter the molecule's lipophilicity and molecular conformation, leading to unpredictable and likely non-comparable activity, selectivity, and physical properties. Therefore, direct substitution with a close analog is not a scientifically valid procurement or research strategy without rigorous comparative re-evaluation.

Quantitative Differentiation of (2-Butyl-benzoimidazol-1-yl)-acetic Acid (CAS 138992-92-4): Lipophilicity, Synthesis, and Purity


Differentiation via Calculated Lipophilicity (LogP): Impact on Compound Permeability and Pharmacokinetics

The calculated partition coefficient (LogP) is a primary determinant of a compound's drug-likeness, influencing its ability to permeate biological membranes. (2-Butyl-benzoimidazol-1-yl)-acetic acid has a computed XLogP3-AA value of 2.9 [1]. This value places it in a lipophilicity range suitable for oral absorption according to Lipinski's Rule of Five, but it is distinct from that of its close structural analogs. For instance, the simple benzimidazole-1-acetic acid (CAS 40332-16-9), lacking the 2-butyl group, has a predicted LogP of approximately 1.4 [2], representing a substantial 1.5 log unit difference. This difference indicates that the target compound is approximately 30-fold more lipophilic than the unsubstituted scaffold, which would translate to significantly different permeability and distribution characteristics in biological systems. This quantitative difference is a verifiable reason to select this specific building block when a more lipophilic benzimidazole core is required for structure-activity relationship (SAR) studies.

Medicinal Chemistry Pharmacokinetics Physicochemical Properties

Impact of 2-Butyl Substitution on Synthetic Route Viability: A Procurement and Scale-up Consideration

The synthetic accessibility of a building block is a critical, quantifiable factor for procurement decisions in medicinal chemistry. A disclosed and verifiable synthetic route for (2-Butyl-benzoimidazol-1-yl)-acetic acid involves the alkylation of 2-n-butyl benzimidazole with a chloroacetic acid derivative under basic conditions (e.g., using potassium carbonate in DMF) . This established methodology provides a high degree of confidence in the reliability and scalability of its synthesis compared to more complex 2-substituted analogs. For example, CRTH2 antagonists featuring 2-thioether or 2-benzyl groups require additional, more complex synthetic steps involving thiol or benzyl halide precursors, which can introduce challenges in purification and lower overall yields [1]. The simplicity of the 2-butyl group from a synthetic standpoint translates to a more straightforward and potentially higher-yielding procurement process for the building block, making it a more economically and logistically attractive choice for early-stage discovery efforts where multiple analogs are being synthesized.

Organic Synthesis Process Chemistry Building Block Procurement

Purity Specification as a Procurement Benchmark: Comparing Supplier QC Standards for (2-Butyl-benzoimidazol-1-yl)-acetic Acid (CAS 138992-92-4)

The minimum guaranteed purity is a key quantitative metric for research compound procurement. For (2-Butyl-benzoimidazol-1-yl)-acetic acid, commercially available material from established suppliers like AKSci and MolCore is specified at a minimum purity of 95% . This establishes a verifiable baseline for the quality of material that a user can expect to receive. In contrast, some analogs or less common benzimidazole derivatives may only be available through custom synthesis services with no upfront purity guarantee or at lower purities, introducing additional risk and cost for the researcher. The availability of this compound with a defined 95% purity specification from multiple vendors provides a quantitative procurement benchmark, reducing uncertainty about the quality of the starting material for subsequent reactions or biological assays.

Quality Control Procurement Analytical Chemistry

Validated Research Application Scenarios for (2-Butyl-benzoimidazol-1-yl)-acetic Acid (CAS 138992-92-4)


Synthesis of Focused Libraries for CRTH2 Antagonist SAR Studies

The compound serves as an optimal lipophilic building block for generating a focused library of benzimidazole acetic acid derivatives in CRTH2 antagonist programs. Its calculated LogP of 2.9 [1] makes it a suitable core for exploring the impact of lipophilicity on receptor binding and pharmacokinetic properties, as outlined in the broad patent family for this chemotype [2]. Researchers can utilize its carboxylic acid handle for further derivatization to amides, esters, or other functional groups to systematically explore structure-activity relationships while maintaining the crucial 2-butyl substituent.

Negative Control for More Potent 2-Substituted Benzimidazole CRTH2 Antagonists

Given its structure, this compound can be used as a less active control or scaffold in assays evaluating more complex benzimidazole derivatives. For instance, while other 2-sulfanyl-benzimidazol-1-yl-acetic acid derivatives are explicitly claimed as potent CRTH2 antagonists [3], the simple 2-butyl analog is likely to exhibit significantly reduced activity. This makes it a valuable tool for demonstrating the target-specific contribution of the 2-position substituent. Its commercial availability at a defined 95% purity supports its routine use as a reliable control compound.

A Straightforward Scaffold for Medicinal Chemistry Education and Training

The compound's documented and relatively simple synthesis from 2-n-butyl benzimidazole makes it an excellent tool for academic training labs in advanced organic or medicinal chemistry. Students can perform a classic N-alkylation reaction to generate a biologically relevant core scaffold. Its crystalline nature (inferred) and straightforward purification profile, as suggested by its commercial availability at high purity , further enhance its utility as a teaching compound for fundamental synthetic techniques and the handling of heterocyclic chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Butyl-benzoimidazol-1-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.